2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: Utilizing reagents such as bromine or chlorine to introduce substituents on the aromatic rings.
Condensation Reactions: Combining smaller molecules to form the pyrrole ring structure.
Oxidation and Reduction Reactions: Adjusting the oxidation state of specific functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Replacing specific atoms or groups with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (bromine, chlorine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-phenyl-2H-pyrrol-5-one
- 2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(4-methylphenyl)-2H-pyrrol-5-one
- 2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(2-methylphenyl)-2H-pyrrol-5-one
Uniqueness
2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one stands out due to its specific arrangement of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(3-methylanilino)-1-(3-methylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-17-7-5-9-20(13-17)27-22-16-23(19-11-12-24(30-3)25(15-19)31-4)28(26(22)29)21-10-6-8-18(2)14-21/h5-16,23,27H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIXGRMKMMLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(N(C2=O)C3=CC=CC(=C3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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